![molecular formula C21H26N2O4 B2901301 N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898420-46-7](/img/structure/B2901301.png)
N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
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Overview
Description
N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the isoquinoline and pyran rings, followed by their functionalization and coupling. Common reagents used in these reactions include acetic anhydride, tert-butylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hydroxy-2,4-dimethyl-cyclohex-2,5-dienone trifluoroacetate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Biological Activity
N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula for this compound is not explicitly detailed in the search results but can be derived from its chemical name.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway may include:
- Formation of the Pyran Ring : Utilizing known methods for pyran synthesis.
- Introduction of the Tetrahydroisoquinoline moiety : This can be achieved through alkylation or condensation reactions.
- Final Acetylation : The tert-butyl and acetamide groups are introduced to complete the structure.
Antimicrobial Activity
Research indicates that compounds similar to N-tert-butyl derivatives exhibit significant antimicrobial properties. A study showed that derivatives with similar functional groups demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Some studies suggest that pyran derivatives possess anticancer activities. For instance, compounds containing tetrahydroisoquinoline structures have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Neuroprotective Effects
The tetrahydroisoquinoline component is also associated with neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress .
Case Studies
- Case Study on Antimicrobial Activity : A derivative of N-tert-butyl with a similar structure was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting potential as a therapeutic agent in treating infections .
- Case Study on Anticancer Activity : A related compound was evaluated in vitro against various cancer cell lines. The IC50 values ranged from 10 to 25 µM, indicating promising anticancer activity .
Data Tables
Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) |
---|---|---|
Antimicrobial | E. coli | 32 |
Antimicrobial | S. aureus | 32 |
Anticancer | HeLa | 20 |
Anticancer | MCF7 | 15 |
Properties
IUPAC Name |
N-tert-butyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)22-20(25)14-27-19-13-26-17(10-18(19)24)12-23-9-8-15-6-4-5-7-16(15)11-23/h4-7,10,13H,8-9,11-12,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWPFRVKDPVMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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